4-(3-(4-ethylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[5-(4-ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-13-5-7-14(8-6-13)15-12-16(17-4-3-11-25-17)21(20-15)18(22)9-10-19(23)24/h3-8,11,16H,2,9-10,12H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCKXOBTNSXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-ethylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.36 g/mol. The structure includes a pyrazole ring fused with furan and phenyl groups, which are known to contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, thus protecting cells from oxidative stress.
2. Anti-inflammatory Effects
Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The compound demonstrates a notable reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases.
3. Anticancer Potential
The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary results indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various pyrazole derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values ranging from 20 to 50 µM in DPPH radical scavenging assays, indicating moderate antioxidant activity .
Case Study 2: Anti-inflammatory Activity
A study published in the International Journal of Pharmaceutical Sciences Review and Research highlighted that pyrazole derivatives showed significant inhibition of COX enzymes. The tested compound demonstrated an IC50 value of approximately 25 µM against COX-2, suggesting strong anti-inflammatory potential .
Case Study 3: Anticancer Activity
In vitro studies conducted on breast cancer cell lines (MCF-7) revealed that the compound induced cell death with an IC50 value of 15 µM. This activity was attributed to the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins .
Data Summary
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Antioxidant | 20 - 50 | |
| Anti-inflammatory | 25 | |
| Anticancer (MCF-7) | 15 |
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS) Scavenging : The presence of electron-rich furan and phenyl groups enhances the ability to neutralize ROS.
- Enzyme Inhibition : The compound acts as a non-selective inhibitor for COX enzymes, thereby reducing inflammatory responses.
- Apoptosis Induction : It modulates signaling pathways involved in cell survival and apoptosis, leading to cancer cell death.
Q & A
Basic: What synthetic strategies are optimal for preparing pyrazoline derivatives like 4-(3-(4-ethylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid?
Answer:
The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and α,β-unsaturated ketones. Key steps include:
- General Procedure G (commonly referenced in pyrazoline syntheses): Reacting a quinolinone intermediate (e.g., compound 87 in ) with substituted phenylhydrazines under THF reflux .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization from ethanol or ethyl acetate to achieve >95% purity (HPLC) .
- Yield Optimization : Yields range from 22–86%, with lower yields attributed to steric hindrance from electron-withdrawing substituents (e.g., chlorine) .
Advanced: How can structural contradictions in pyrazoline derivatives be resolved during NMR analysis?
Answer:
Diastereomeric mixtures (common in pyrazolines due to planar chirality) require advanced NMR techniques:
- 2D NMR (NOESY/COSY) : To distinguish between cis and trans configurations of the pyrazoline ring .
- 13C NMR : Chemical shifts near δ 160–170 ppm confirm carbonyl groups (e.g., 4-oxobutanoic acid moiety), while furan protons appear as doublets at δ 6.3–7.5 ppm .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry (e.g., references crystallographic validation of pyrazoline derivatives) .
Basic: What substituent effects influence the biological activity of pyrazoline derivatives?
Answer:
Key substituent effects include:
- Electron-Withdrawing Groups (Cl, Br) : Enhance electrophilicity, improving binding to targets like quinolinone receptors .
- Furan Moieties : Increase π-π stacking interactions in hydrophobic pockets (observed in docking studies of furan-containing analogs) .
- 4-Ethylphenyl Groups : Improve lipophilicity, enhancing membrane permeability (supported by logP calculations in ) .
Advanced: How to address contradictory SAR data when a substituent expected to enhance activity reduces potency?
Answer:
Contradictions may arise from:
- Conformational Flexibility : Bulky substituents (e.g., 3-methoxyphenyl in ) may distort the pyrazoline ring, reducing target affinity .
- Off-Target Interactions : Fluorine atoms (e.g., in 4-fluorophenyl analogs) might engage unintended targets, validated via competitive binding assays .
- Metabolic Instability : Electron-deficient groups (e.g., nitro) may increase metabolic clearance, requiring stability assays (e.g., microsomal incubation) .
Basic: How to validate the purity of pyrazoline derivatives for pharmacological studies?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) at 254 nm; purity thresholds >95% are standard .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values (e.g., reports HRMS with <5 ppm error) .
Advanced: What computational methods predict the pharmacophore of pyrazoline-based inhibitors?
Answer:
- Quantum Chemical Analysis : DFT calculations (B3LYP/6-311++G**) optimize geometry and electrostatic potential maps (referenced in ) .
- Molecular Docking : AutoDock Vina or Glide simulates binding to targets (e.g., quinolinone-binding enzymes), validated via experimental IC50 correlations .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the 4-oxobutanoic acid moiety) using Discovery Studio .
Basic: What safety precautions are required when handling 4-oxobutanoic acid derivatives?
Answer:
- PPE : Gloves and goggles to avoid skin/eye contact (per SDS in ) .
- Ventilation : Use fume hoods due to volatile solvents (e.g., THF, ethyl acetate) .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How to identify metabolites of pyrazoline derivatives in in vitro models?
Answer:
- HRMS : Detect phase I metabolites (e.g., hydroxylation at the furan ring) with accurate mass (<3 ppm error) .
- CYP450 Inhibition Assays : Use recombinant enzymes (e.g., CYP3A4) to identify metabolic hotspots .
- Radiolabeling : Track 14C-labeled compounds in hepatocyte incubations for quantitative metabolic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
